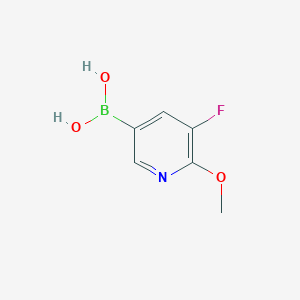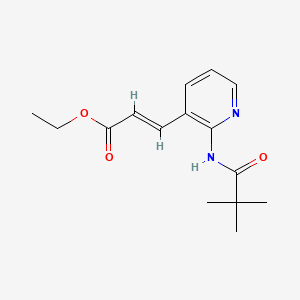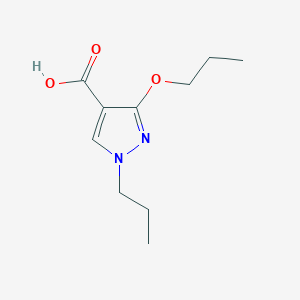
Methyl 1-Boc-azetidine-3-carboxylate
Übersicht
Beschreibung
Methyl 1-Boc-azetidine-3-carboxylate is a chemical compound widely used in organic synthesis, particularly in the field of medicinal chemistry. It is often employed as an intermediate and as a protecting group . The compound has the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol .
Wirkmechanismus
Target of Action
It is often used as an intermediate in organic synthesis, especially in the field of medicine .
Mode of Action
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can be readily functionalized via enolization at the 3-position in the presence of LDA . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It is used as a building block in the synthesis of azaspiro[34]octanes , indicating that it may play a role in the synthesis of these compounds and potentially affect the pathways they are involved in.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate. For instance, it should be used in a well-ventilated environment to avoid inhaling its vapor or dust . Also, it should be stored in a tightly closed container in a dry and dark place .
Biochemische Analyse
Biochemical Properties
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can be functionalized via enolization at the 3-position in the presence of lithium diisopropylamide (LDA), making it a valuable precursor in the synthesis of azaspiro compounds . The interactions between 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate and biomolecules are primarily based on its ability to form stable intermediates, which are crucial for the progression of biochemical reactions.
Cellular Effects
The effects of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can impact cell signaling by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. This binding interaction is often facilitated by the compound’s unique structure, which allows it to fit into the active sites of enzymes . Additionally, 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and metabolism. Toxicity studies have indicated that excessive doses of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized through enzymatic reactions, leading to the formation of intermediate compounds that participate in further biochemical processes . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The distribution pattern of 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate is crucial for understanding its overall impact on cellular function and metabolism.
Subcellular Localization
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the execution of its biochemical roles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate involves several synthetic routes. One common method is the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate are more complex and involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-Boc-azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 1-Boc-azetidine-3-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Similar in structure and used for similar applications.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another related compound with comparable uses.
Uniqueness
This compound is unique due to its specific structural features, which provide stability and reactivity in various chemical reactions. Its versatility as a protecting group and intermediate makes it valuable in synthetic chemistry .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-7(6-11)8(12)14-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFRXGVLMVUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659657 | |
| Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610791-05-4 | |
| Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610791-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)
![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)




![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)
![3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461689.png)




